molecular formula C17H13F3N2O4S2 B2821074 5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 1170217-98-7

5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

Cat. No. B2821074
CAS RN: 1170217-98-7
M. Wt: 430.42
InChI Key: SFPROKLRVGMRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13F3N2O4S2 and its molecular weight is 430.42. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

Compounds structurally related to the query molecule have been developed as fluorescent chemosensors. For example, a phenoxazine-based fluorescence chemosensor was synthesized for the discriminative detection of Cd2+ and CN− ions. This chemosensor exhibited turn-on fluorescence emission for Cd2+, enabling its application in bio-imaging in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Antibacterial Activities

Research has also focused on the antibacterial properties of related compounds. N-(4-bromophenyl)furan-2-carboxamide analogues were synthesized and demonstrated in vitro antibacterial activities against clinically isolated drug-resistant bacteria. These compounds showed significant effectiveness, particularly against NDM-positive A. baumannii, compared to commercially available drugs (Siddiqa et al., 2022).

Synthesis Methodologies

The synthesis of functionalized furan-2-carboxamides via Suzuki-Miyaura cross-coupling has been explored, providing a pathway to generate compounds with potential antibacterial activities. This methodology facilitates the creation of various analogues, broadening the scope for pharmaceutical and material science applications (Aleksandrov et al., 2020).

Applications in Corrosion Inhibition

Certain furan-2-carboxamide derivatives have been investigated for their potential as corrosion inhibitors. These studies reveal that such compounds can effectively prevent metal corrosion in acidic environments, showcasing their utility in industrial applications (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

5-(thiophen-2-ylmethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S2/c18-17(19,20)11-3-1-4-12(9-11)22-16(23)14-6-7-15(26-14)28(24,25)21-10-13-5-2-8-27-13/h1-9,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPROKLRVGMRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-(thiophen-2-ylmethyl)sulfamoyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

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